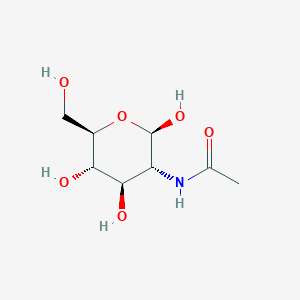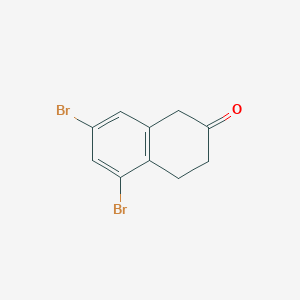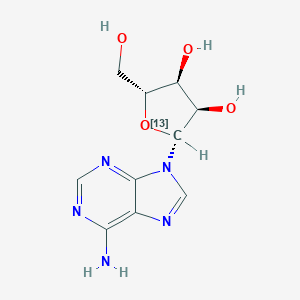
Adenosine-1'-13C
Overview
Description
Adenosine-1’-13C is the 13C labeled Adenosine . Adenosine, a ubiquitous endogenous autacoid, acts through the enrollment of four G protein-coupled receptors: A1, A2A, A2B, and A3. Adenosine affects almost all aspects of cellular physiology .
Synthesis Analysis
The synthesis of Adenosine-1’-13C involves complex biochemical processes. A study suggests extensive recycling of endogenous CO2 in vivo . The location of 13C in adenosine helps distinguish these pathways . The complete 1H, 13C, and 15N NMR signals assignment of adenosine derivatives differently substituted at C (6)-position was achieved using one- and two-dimensional experiments .
Molecular Structure Analysis
The molecular structure of Adenosine-1’-13C has been analyzed using various techniques. Two-dimensional solid-state 13C homonuclear and 13C-15N heteronuclear NMR experiments for dipolar correlations between isotropic chemical shifts were performed for adenosine uniformly labeled with 13C and 15N . All the 13C and 15N signals were assigned from the dipolar couplings .
Scientific Research Applications
Neuroscience
Adenosine-1’-13C: is pivotal in neuroscience research, particularly in studying cerebral energy metabolism and brain function. It is used in 13C Magnetic Resonance Studies to track metabolic pathways and neurotransmitter cycles within the brain . This isotopic labeling helps in understanding the coupling between neurotransmission and glucose oxidation, providing insights into neuronal and glial metabolic pathways .
Cardiology
In cardiology, Adenosine-1’-13C aids in exploring the cardioprotective properties of adenosine. It is instrumental in research on improving cholesterol homeostasis, impacting platelet aggregation, and inhibiting inflammatory responses within the cardiovascular system . The compound’s role in modulating coronary microcirculation and reactive hyperemia is of particular interest, especially in conditions like hypertension and ischemic heart disease .
Oncology
Adenosine-1’-13C: is used in oncology to investigate the adenosine pathway’s role in cancer immunotherapy. It helps in understanding how adenosine-mediated immunosuppression can be targeted to enhance the efficacy of cancer treatments . The compound’s involvement in the tumor microenvironment and its impact on T cell and NK cell functionality are key areas of study .
Immunology
In immunology, Adenosine-1’-13C is crucial for studying the adenosine signaling pathway’s impact on tumor immunity and the development of immunotherapies . It helps in examining how adenosine influences innate and adaptive immune responses, particularly in the context of cancer .
Metabolism Research
Adenosine-1’-13C: plays a significant role in metabolism research, especially in understanding the metabolic aspects of adenosine functions in the brain . It is used to study the modulation of neuronal plasticity, astrocytic activity, and the regulation of sleep and aging .
Pharmacology
In pharmacology, Adenosine-1’-13C is essential for the development of drugs that modulate adenosine receptors (ARs) . It helps in identifying new ligands and strategies for receptor activation, with implications for treating central nervous system disorders, cardiovascular conditions, and cancer .
Mechanism of Action
Target of Action
Adenosine-1’-13C, a variant of adenosine, primarily targets the adenosine receptors (ARs) . These receptors are G protein-coupled receptors (GPCRs) and are classified into four subtypes: A1, A2A, A2B, and A3 . Each subtype has a unique pharmacological profile and tissue distribution . The A1 receptor has the highest affinity for adenosine .
Mode of Action
Adenosine-1’-13C interacts with its targets, the adenosine receptors, to mediate various physiological effects. It acts as a direct agonist at these receptors . The activation of A1 receptors is linked to K+ channels by a guanine nucleotide-binding protein in supraventricular tissue . This interaction results in the depression of SA & AV nodal activity and antagonizes cAMP-mediated catecholamine stimulation of ventricular muscle .
Biochemical Pathways
Adenosine-1’-13C affects several biochemical pathways. The cAMP-adenosine pathway is a significant one . This pathway involves ATP-binding cassette transporters facilitating cAMP efflux and specific ectoenzymes converting cAMP to AMP (ecto-PDEs) and AMP to adenosine (ecto-nucleotidases such as CD73) . This pathway is operative in many cell types, including those of the airways .
Pharmacokinetics (ADME Properties)
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Adenosine-1’-13C are critical for its bioavailability. In general, adenosine has a short duration of action as the half-life is 10 seconds, and a wide therapeutic window .
Result of Action
The activation of adenosine receptors by Adenosine-1’-13C leads to various molecular and cellular effects. It can affect many immune cells, including monocytes, macrophages, neutrophils, dendritic cells, and microglia, resulting in various biological outcomes . It also impacts neuronal activity, vascular function, and blood cell regulation .
Action Environment
Environmental factors can influence the action of Adenosine-1’-13C. For instance, under conditions involving increased metabolic demand, hypoxia, tissue injury, and inflammation, the concentration of adenosine in the tissue can reach a micromolar level . Under such conditions, high concentrations of adenosine can regulate different immune cells by activating adenosine receptors, thereby affecting the function of immune cells under pathological conditions .
Safety and Hazards
Future Directions
Hyperpolarized 13C MRI is an emerging molecular imaging technique that is actively undergoing clinical translation at multiple institutions . The future directions to enable the adoption of this technology to advance the basic understanding of metabolism, to improve disease diagnosis, and to accelerate treatment assessment are also detailed .
properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)(213C)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRDTQYFTABQOQ-OGIWRBOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[13C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



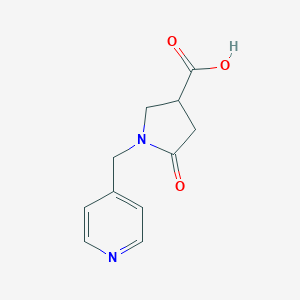
![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane](/img/structure/B117688.png)
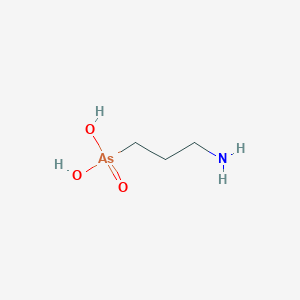



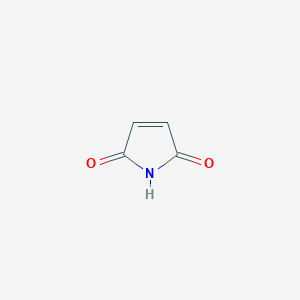

![[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B117706.png)

